

Structural Analysis of Angiogenin Fragment (108-123): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Angiogenin Fragment (108-123)

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Abstract

This technical guide provides an in-depth structural and functional analysis of the Angiogenin (ANG) fragment corresponding to residues 108-123. This C-terminal peptide of human Angiogenin acts as a competitive inhibitor of the full-length protein, playing a crucial role in the modulation of angiogenesis and other cellular processes. This document summarizes the available quantitative data, outlines detailed experimental protocols for its structural characterization, and visualizes its mechanism of action and analytical workflows. While a high-resolution, three-dimensional structure of the isolated fragment is not publicly available, this guide leverages structural information from the full-length protein and functional data to provide a comprehensive overview for research and drug development applications.

Introduction

Angiogenin (ANG) is a 14 kDa protein and a member of the ribonuclease A superfamily, known for its potent angiogenic activity.[1] It is involved in the formation of new blood vessels, a critical process in both physiological and pathological conditions, including tumor growth and metastasis.[2] The C-terminal fragment of Angiogenin, comprising residues 108-123, has been identified as a functional inhibitor of the full-length protein.[3] This peptide, with the sequence ENGLPVHLDQSIFRRP, competitively inhibits the ribonucleolytic activity of Angiogenin, thereby modulating its angiogenic effects.[3] Understanding the structural features of this fragment is paramount for the development of novel anti-angiogenic therapies.

Quantitative Data

The primary sequence and inhibitory activity of the Angiogenin (108-123) fragment are summarized below.

Table 1: Primary Sequence and Physicochemical Properties

Property	Value
Amino Acid Sequence	ENGLPVHLDQSIFRRP
Molecular Formula	C83H132N26O24
Residue Count	16

Table 2: Inhibitory Activity

Parameter	Value	Substrate	Reference
Apparent Inhibition Constant (K _i)	278 μM	transfer Ribonucleic Acid (tRNA)	[3]

Mechanism of Action and Signaling Pathway

The Angiogenin (108-123) fragment functions as a competitive inhibitor of the full-length Angiogenin protein.[3] The critical residues for this inhibitory activity are located at its C-terminus, specifically Arginine 121 (Arg121), Arginine 122 (Arg122), and Proline 123 (Pro123). [3] These residues are thought to mimic the binding site for polymeric ribonucleic acid substrates, allowing the fragment to compete with natural substrates for binding to the active site of Angiogenin.[3]

Full-length Angiogenin exerts its biological effects, in part, by translocating to the nucleus, where it stimulates ribosomal RNA (rRNA) transcription, a key step in ribosome biogenesis and subsequent protein synthesis and cell growth.[3] The (108-123) peptide fragment interferes with these nuclear processes, thereby reducing the angiogenic potential of endothelial cells.[3]

Inhibitory Mechanism of Angiogenin (108-123) Fragment

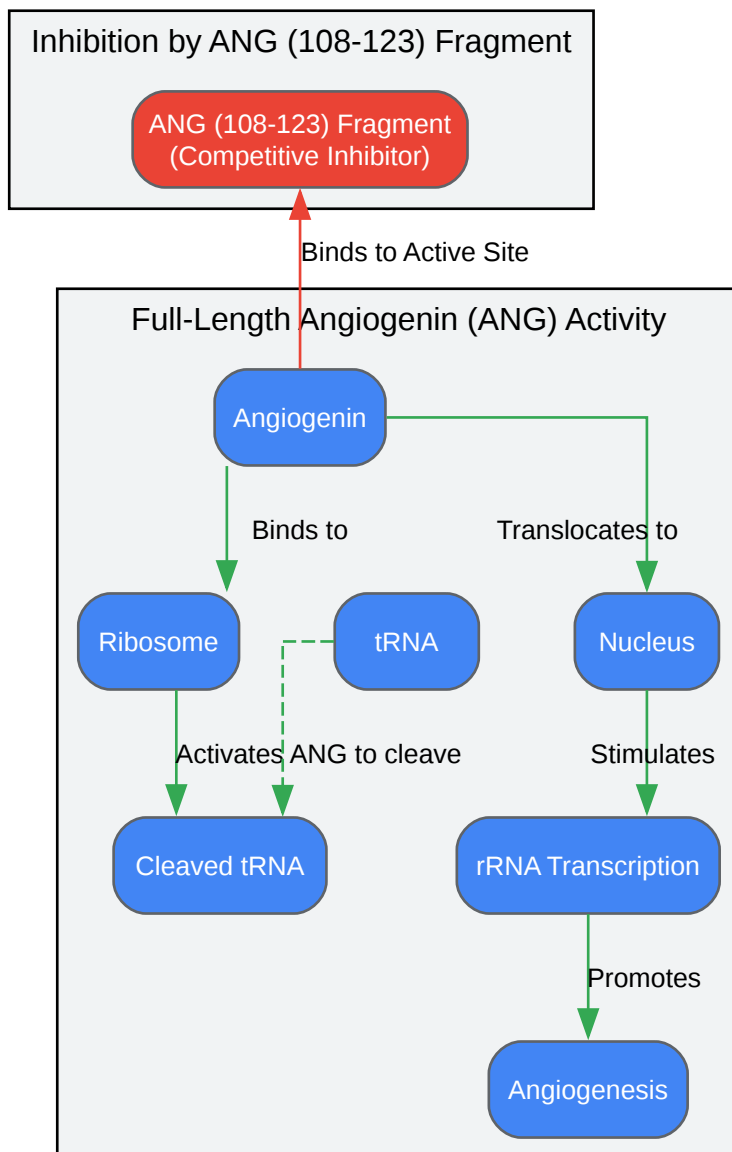
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Figure 1: Inhibitory pathway of the Angiogenin (108-123) fragment on Angiogenin's biological activity.

Experimental Protocols for Structural Analysis

While a definitive high-resolution structure of the isolated Angiogenin (108-123) fragment is not available, the following are detailed methodologies that can be employed for its structural characterization.

Peptide Synthesis and Purification

The Angiogenin (108-123) peptide can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Following cleavage from the resin and deprotection, the crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide can be confirmed by analytical RP-HPLC and mass spectrometry.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure content (e.g., α -helix, β -sheet, random coil) of the peptide in different solvent conditions.

Methodology:

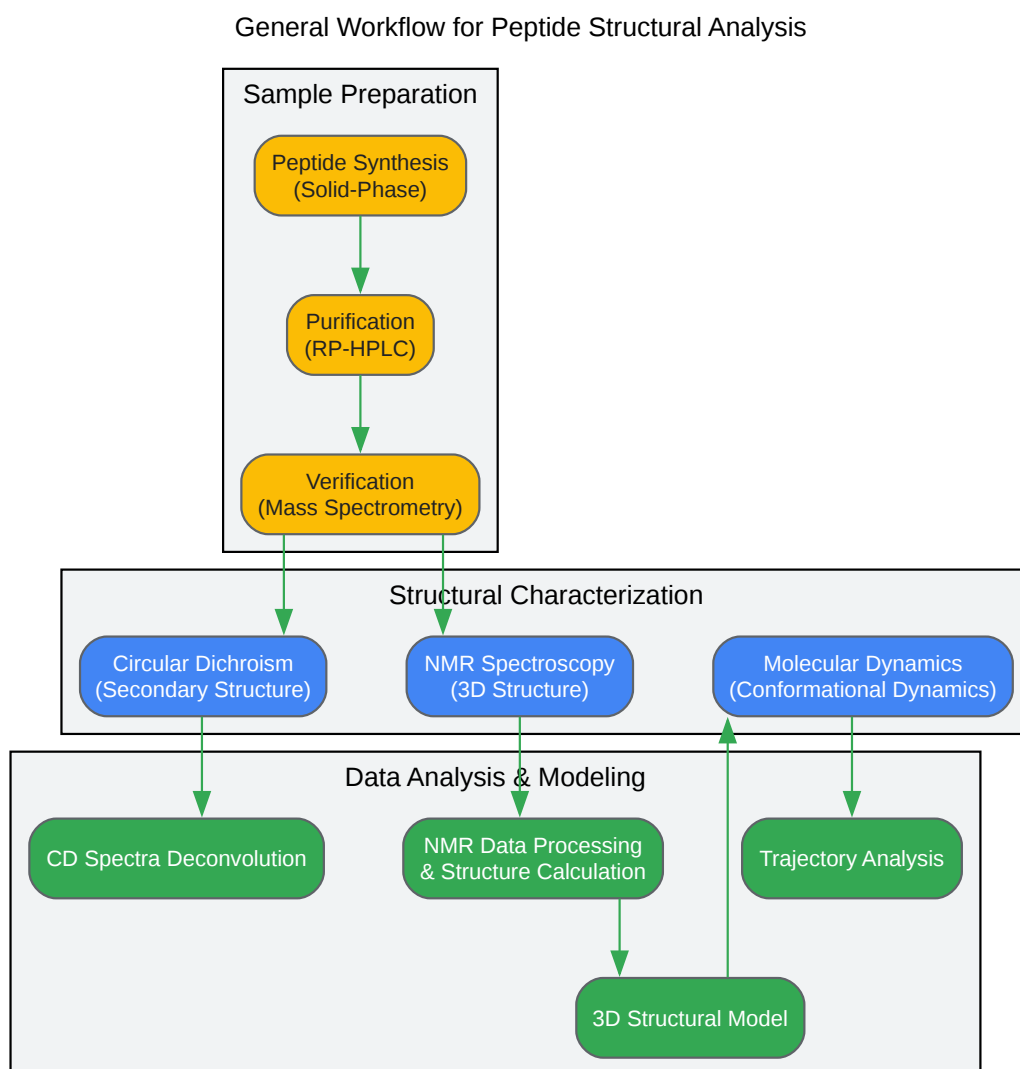
- Prepare a stock solution of the purified Angiogenin (108-123) peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4).
- Determine the precise peptide concentration using UV absorbance at 280 nm or a colorimetric assay.
- Acquire CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C) using a spectropolarimeter.
- Record spectra in aqueous buffer and in the presence of membrane-mimicking environments (e.g., trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles) to assess conformational changes upon interaction with hydrophobic environments.
- Deconvolute the resulting spectra using appropriate algorithms (e.g., CONTINLL, SELCON3) to estimate the percentage of different secondary structural elements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the three-dimensional structure of the peptide in solution.

Methodology:

- For complete resonance assignment, prepare a sample of the peptide with uniform ^{13}C and ^{15}N isotopic labeling. This is typically achieved through expression in *E. coli* grown in labeled minimal media, though for a peptide of this size, chemical synthesis with labeled amino acids is also feasible.
- Dissolve the labeled peptide in a suitable NMR buffer (e.g., 90% H_2O /10% D_2O , phosphate buffer, pH 6.5).
- Acquire a series of multidimensional NMR experiments at a high-field spectrometer (e.g., 600 MHz or higher), including:
 - 2D ^1H - ^{15}N HSQC for backbone amide assignments.
 - 3D HNCACB and CBCA(CO)NH for sequential backbone assignments.
 - 3D HCCH-TOCSY for side-chain assignments.
 - 3D ^{15}N -edited NOESY-HSQC and ^{13}C -edited NOESY-HSQC to obtain distance restraints from Nuclear Overhauser Effects (NOEs).
- Process the NMR data using appropriate software (e.g., NMRPipe).
- Analyze the spectra to assign chemical shifts and identify NOEs.
- Use the experimental restraints (NOE-derived distances, dihedral angles from coupling constants) to calculate a family of 3D structures using software such as CYANA or Xplor-NIH.
- Validate the quality of the resulting structures using programs like PROCHECK-NMR.



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Figure 2: A generalized experimental workflow for the structural analysis of the Angiogenin (108-123) peptide.

Molecular Dynamics (MD) Simulations

Objective: To investigate the conformational dynamics and stability of the peptide in a simulated physiological environment.

Methodology:

- If an experimentally determined structure is unavailable, generate a starting conformation of the Angiogenin (108-123) peptide using homology modeling (based on the C-terminal region of the full-length Angiogenin structure, e.g., PDB ID: 1B1I) or ab initio modeling.
- Place the peptide structure in a simulation box with explicit solvent (e.g., TIP3P water model) and counter-ions to neutralize the system.
- Select a suitable force field (e.g., AMBER, CHARMM, GROMOS).
- Perform an energy minimization of the system to remove steric clashes.
- Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure.
- Run a production MD simulation for a sufficient duration (e.g., hundreds of nanoseconds) to sample the conformational space of the peptide.
- Analyze the resulting trajectory for parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), secondary structure evolution, and hydrogen bonding patterns.

Conclusion

The Angiogenin (108-123) fragment is a significant inhibitory peptide with therapeutic potential. While its isolated high-resolution structure remains to be determined, this guide provides a comprehensive overview of its known characteristics and a roadmap for its detailed structural elucidation. The provided experimental protocols for CD, NMR, and MD simulations offer a robust framework for researchers to investigate the structure-function relationship of this and other peptide-based modulators of Angiogenin activity. Future structural studies will be

invaluable for the rational design of more potent and specific inhibitors of Angiogenin for applications in oncology and other angiogenesis-dependent diseases.

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- To cite this document: BenchChem. [Structural Analysis of Angiogenin Fragment (108-123): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12345946#structural-analysis-of-angiogenin-fragment-108-123>]

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